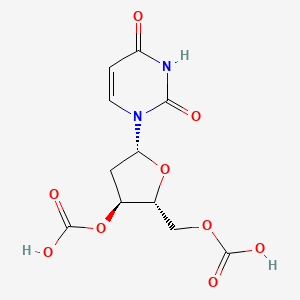
Diacetyl deoxyuridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diacetyl deoxyuridine is a synthetic nucleoside analog that combines the structural features of diacetyl and deoxyuridine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the radical bromination of 3’,5’-di-O-acetylthymidine to obtain 5-bromomethyl-3’,5’-di-O-acetyl-2’-deoxyuridine, which is then reacted with appropriate thiol compounds to yield the desired product .
Industrial Production Methods
Industrial production of diacetyl deoxyuridine typically involves large-scale synthesis using automated systems to ensure high yield and purity. The process may include the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Diacetyl deoxyuridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like thiols and amines. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs of this compound.
Applications De Recherche Scientifique
Diacetyl deoxyuridine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: The compound is employed in studies involving DNA synthesis and repair mechanisms.
Mécanisme D'action
Diacetyl deoxyuridine exerts its effects by incorporating into DNA during replication, thereby interfering with the normal function of viral DNA polymerases. This results in the production of faulty DNA, which inhibits viral replication and reduces the infectivity of the virus . The molecular targets include thymidylate phosphorylase and viral DNA polymerases, which are crucial for DNA synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Deoxyuridine: A naturally occurring nucleoside that is structurally similar to diacetyl deoxyuridine but lacks the diacetyl groups.
Idoxuridine: An antiviral drug that is a halogenated derivative of deoxyuridine.
Trifluridine: Another antiviral compound similar to idoxuridine, used in the treatment of viral eye infections.
Uniqueness
This compound is unique due to the presence of diacetyl groups, which enhance its chemical reactivity and potential antiviral properties. This structural modification allows it to interact differently with biological targets compared to its analogs, making it a valuable compound for research and therapeutic applications.
Propriétés
Formule moléculaire |
C11H12N2O9 |
|---|---|
Poids moléculaire |
316.22 g/mol |
Nom IUPAC |
[(2R,3S,5R)-3-carboxyoxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen carbonate |
InChI |
InChI=1S/C11H12N2O9/c14-7-1-2-13(9(15)12-7)8-3-5(22-11(18)19)6(21-8)4-20-10(16)17/h1-2,5-6,8H,3-4H2,(H,16,17)(H,18,19)(H,12,14,15)/t5-,6+,8+/m0/s1 |
Clé InChI |
BJKQZVDVFUKTSN-SHYZEUOFSA-N |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COC(=O)O)OC(=O)O |
SMILES canonique |
C1C(C(OC1N2C=CC(=O)NC2=O)COC(=O)O)OC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


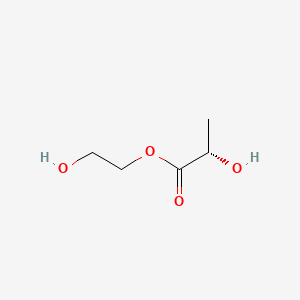

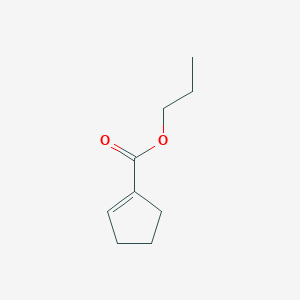
![7-ethylbenzo[c]acridine](/img/structure/B13814959.png)
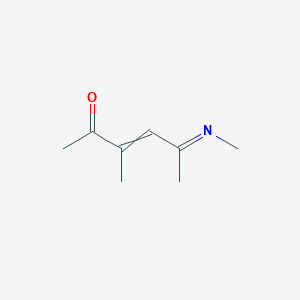
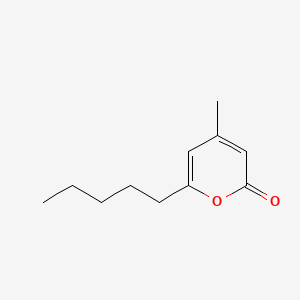
![Thieno[3,2-b]pyridine, 2-methyl-](/img/structure/B13814980.png)
![1-[4-(1-Hydroxyethylidene)cyclohexa-2,5-dien-1-ylidene]ethanol](/img/structure/B13814984.png)

![1H-Naphtho[2,1,8-mna]thioxanthen-1-one, 3-methoxy-2-phenyl-](/img/structure/B13815005.png)
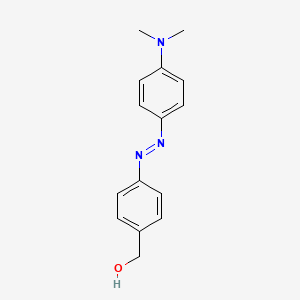
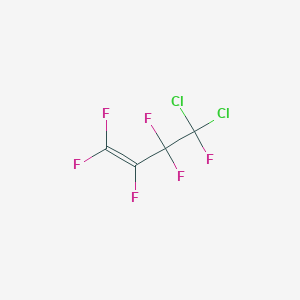
![3-Methyl-2-((E)-3-[1-[3-(trimethylammonio)propyl]-4(1H)-pyridinylidene]-1-propenyl)-1,3-benzothiazol-3-ium diiodide](/img/structure/B13815019.png)
![N-[Bis(phenoxy)phosphoryl]-2-dipropoxyphosphorylsulfanylethanamine](/img/structure/B13815020.png)
